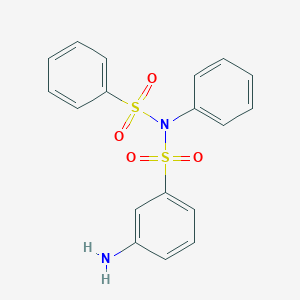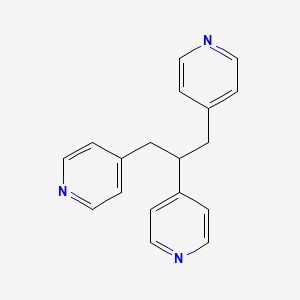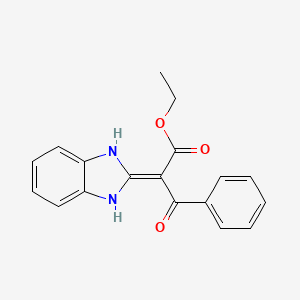
ethyl 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-phenylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by its unique structure, which includes a benzo dipyrrole core with butyl substituents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibutylbenzo[1,2-c:4,5-c’]dipyrrole-1,3,5,7-tetrone typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industry standards .
化学反应分析
Types of Reactions
2,6-Dibutylbenzo[1,2-c:4,5-c’]dipyrrole-1,3,5,7-tetrone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can result in various derivatives with different functional groups .
科学研究应用
2,6-Dibutylbenzo[1,2-c:4,5-c’]dipyrrole-1,3,5,7-tetrone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2,6-Dibutylbenzo[1,2-c:4,5-c’]dipyrrole-1,3,5,7-tetrone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds to 2,6-Dibutylbenzo[1,2-c:4,5-c’]dipyrrole-1,3,5,7-tetrone include:
- 2,6-Dimethylbenzo[1,2-c:4,5-c’]dipyrrole-1,3,5,7-tetrone
- 2,6-Diethylbenzo[1,2-c:4,5-c’]dipyrrole-1,3,5,7-tetrone
- 2,6-Dipropylbenzo[1,2-c:4,5-c’]dipyrrole-1,3,5,7-tetrone
Uniqueness
What sets 2,6-Dibutylbenzo[1,2-c:4,5-c’]dipyrrole-1,3,5,7-tetrone apart from its similar compounds is its specific butyl substituents, which can influence its chemical reactivity, biological activity, and physical properties. These unique characteristics make it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
ethyl 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-phenylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-23-18(22)15(16(21)12-8-4-3-5-9-12)17-19-13-10-6-7-11-14(13)20-17/h3-11,19-20H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVAWYYKLYSHLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1NC2=CC=CC=C2N1)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=C1NC2=CC=CC=C2N1)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
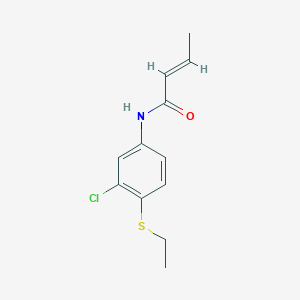
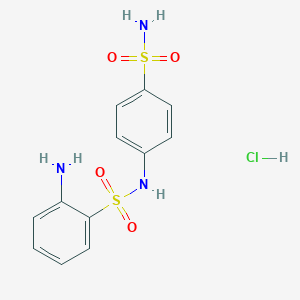
![9-phenyl-7,8-dihydro-6H-pyrimido[2,1-b][1,3,5]thiadiazin-5-ium-2,4-dione;chloride](/img/structure/B8040040.png)
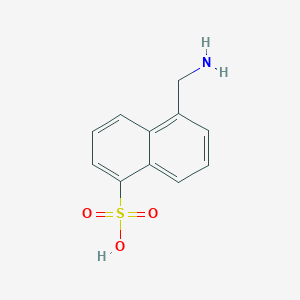
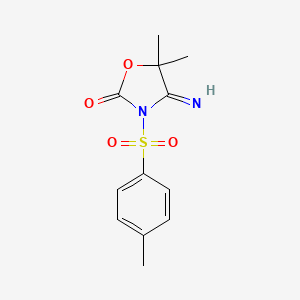
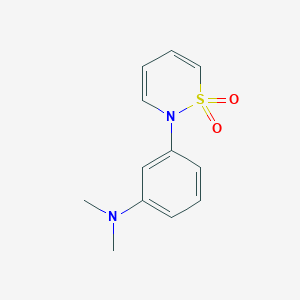
![[(2,5-dichlorobenzoyl)amino] N-butylcarbamate](/img/structure/B8040069.png)
![[3-(Phenylsulfonyl)phenyl]phenyl sulfone](/img/structure/B8040077.png)
![N-[3-(4-methylphenyl)-2-oxochromen-7-yl]acetamide](/img/structure/B8040083.png)
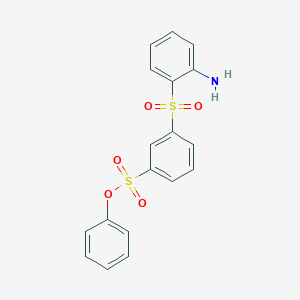
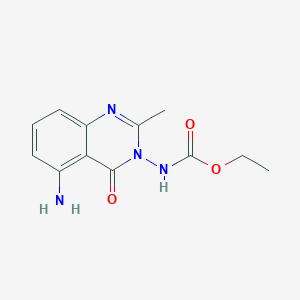
![2-[[Ethoxy(pyridin-2-yl)methyl]amino]naphthalene-1,4-dione](/img/structure/B8040102.png)
